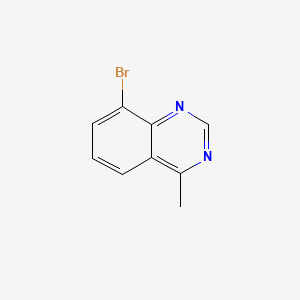

8-Bromo-4-methylquinazoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

8-bromo-4-methylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c1-6-7-3-2-4-8(10)9(7)12-5-11-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXSASISPKDGBPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=C(C2=NC=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure of 8-Bromo-4-methylquinazoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical structure of 8-Bromo-4-methylquinazoline, a heterocyclic compound of significant interest in medicinal chemistry. The quinazoline scaffold is a privileged structure in drug discovery, and substitutions at the 8-position, such as with a bromine atom, have been noted to enhance biological activity. This document elucidates the core structure, physicochemical properties, and detailed spectroscopic characterization of this compound. A plausible synthetic pathway is outlined with mechanistic insights, providing a foundational understanding for researchers engaged in the synthesis and application of novel quinazoline-based therapeutic agents.

Introduction: The Quinazoline Scaffold in Medicinal Chemistry

The quinazoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, is a cornerstone in the development of therapeutic agents. Its derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1] Several quinazoline-based drugs have received FDA approval, particularly as kinase inhibitors in oncology, such as gefitinib and erlotinib.[2] The versatility of the quinazoline scaffold allows for structural modifications at various positions, enabling the fine-tuning of its biological and pharmacokinetic profiles.

The introduction of a halogen atom, such as bromine, at specific positions on the benzene ring of the quinazoline core can significantly influence the molecule's potency and selectivity. Notably, substitutions at the 6 and 8-positions have been shown to be critical for enhancing antimicrobial and cytotoxic activities.[3] This guide focuses specifically on the 8-Bromo-4-methyl derivative, providing a detailed examination of its structural features and the scientific principles underpinning its synthesis and characterization.

Molecular Structure and Physicochemical Properties

This compound possesses the molecular formula C₉H₇BrN₂ and a molecular weight of approximately 223.07 g/mol .[4] The core of the molecule is the quinazoline ring system. A bromine atom is substituted at the 8-position of the benzene ring, and a methyl group is attached to the 4-position of the pyrimidine ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1666113-01-4 | [4][5] |

| Molecular Formula | C₉H₇BrN₂ | [4] |

| Molecular Weight | 223.07 g/mol | [4] |

| Appearance | Solid | [6] |

| Storage Temperature | 2-8°C | [6] |

The presence of the bromine atom, an electron-withdrawing group, at the 8-position is expected to influence the electron distribution within the aromatic system, potentially impacting its interaction with biological targets. The methyl group at the 4-position can also affect the molecule's steric and electronic properties.

Caption: Chemical structure of this compound.

Synthesis of this compound: A Mechanistic Approach

The synthesis of 4-methylquinazolines can be achieved through various methods, with a common starting material being a substituted 2-aminoacetophenone.[3] A plausible and established route for the synthesis of the quinazoline core is the Niementowski quinazoline synthesis, which involves the condensation of an anthranilic acid with an amide.[7][8][9][10]

For the synthesis of this compound, a logical starting material would be 2-amino-3-bromobenzoic acid. The synthesis would likely proceed through the formation of an intermediate 4-hydroxyquinazoline, which can then be converted to the target molecule.

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is based on established chemical transformations for similar quinazoline derivatives.

Step 1: Synthesis of 8-Bromo-2,4-dimethylquinazolin-4(3H)-one (Niementowski Reaction)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-3-bromobenzoic acid and a molar excess of N-acetylacetamide.

-

Heating: Heat the reaction mixture at a high temperature (typically 180-200°C) for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, the reaction mixture is cooled, and the solid product is triturated with a suitable solvent (e.g., ethanol), filtered, and washed to yield the crude 8-Bromo-2,4-dimethylquinazolin-4(3H)-one.

Causality: The Niementowski reaction is a robust method for forming the quinazolinone ring. The high temperature is necessary to drive the condensation and subsequent cyclization-dehydration steps. N-acetylacetamide provides the atoms necessary to form the C2-methyl and C4-oxo functionalities of the pyrimidine ring.

Step 2: Chlorination to 4-Chloro-8-bromo-2-methylquinazoline

-

Reaction Setup: The dried 8-Bromo-2,4-dimethylquinazolin-4(3H)-one from the previous step is suspended in phosphorus oxychloride (POCl₃). A catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) may be added.

-

Reflux: The mixture is heated to reflux and maintained at this temperature until the reaction is complete (monitored by TLC).

-

Work-up: The excess POCl₃ is removed under reduced pressure. The residue is carefully poured onto crushed ice and neutralized with a base (e.g., ammonia solution). The resulting precipitate is filtered, washed with water, and dried to afford 4-Chloro-8-bromo-2-methylquinazoline.

Causality: Phosphorus oxychloride is a standard and effective reagent for converting the 4-oxo group of the quinazolinone into a 4-chloro substituent. This chloro group is a good leaving group, making the 4-position susceptible to subsequent nucleophilic substitution or reduction.

Step 3: Reductive Dechlorination to this compound

-

Reaction Setup: The 4-Chloro-8-bromo-2-methylquinazoline is dissolved in a suitable solvent (e.g., ethanol or methanol) in a hydrogenation vessel. A palladium on carbon catalyst (Pd/C) is added.

-

Hydrogenation: The vessel is purged with hydrogen gas, and the reaction is stirred under a hydrogen atmosphere (typically at atmospheric or slightly elevated pressure) at room temperature.

-

Work-up: Upon completion, the catalyst is removed by filtration through celite. The filtrate is concentrated under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography.

Causality: Catalytic hydrogenation with palladium on carbon is a common and efficient method for the reductive dehalogenation of aryl chlorides. The hydrogen gas, activated by the palladium catalyst, selectively replaces the chlorine atom at the 4-position with a hydrogen atom.

Spectroscopic Characterization and Structural Elucidation

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) | Rationale for Prediction |

| C2-H | ~9.0 | ~155 | Singlet, downfield due to adjacent nitrogens. |

| C4-CH₃ | ~2.8 | ~22 | Singlet, in the typical range for a methyl group on an aromatic ring. |

| C5-H | ~7.8 | ~128 | Doublet of doublets, coupled to C6-H and C7-H. |

| C6-H | ~7.5 | ~127 | Triplet, coupled to C5-H and C7-H. |

| C7-H | ~8.0 | ~135 | Doublet of doublets, coupled to C5-H and C6-H. Downfield shift influenced by the adjacent bromine. |

| C8-Br | - | ~118 | Quaternary carbon, signal would be weak. Shift influenced by the attached bromine. |

| C4a | - | ~150 | Quaternary carbon at the ring junction. |

| C8a | - | ~152 | Quaternary carbon at the ring junction. |

Self-Validation: The number of signals, their multiplicities (splitting patterns), and integration values in the ¹H NMR spectrum, along with the chemical shifts in both ¹H and ¹³C NMR, must be consistent with the proposed structure. 2D NMR techniques like COSY and HMBC would be used to definitively assign the proton and carbon signals and confirm the connectivity of the atoms.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).

-

Fragmentation: Common fragmentation pathways for quinazolines may involve the loss of the methyl group or cleavage of the pyrimidine ring.[11]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration | Expected Intensity |

| 3100-3000 | C-H stretch (aromatic) | Medium |

| 2950-2850 | C-H stretch (methyl) | Medium |

| ~1620, ~1580, ~1500 | C=C and C=N stretching (aromatic rings) | Strong to Medium |

| ~1450 | C-H bend (methyl) | Medium |

| Below 1000 | C-Br stretch | Strong |

Self-Validation: The presence of characteristic absorption bands for aromatic C-H, C=C, and C=N bonds, along with the C-Br stretch, would be consistent with the structure of this compound.

Structure-Activity Relationship (SAR) Insights

The structural features of this compound are significant in the context of its potential as a bioactive molecule, particularly as a kinase inhibitor.

-

The Quinazoline Core: This scaffold acts as a bioisostere for the adenine ring of ATP, allowing it to bind to the ATP-binding site of kinases.[12]

-

The 4-Methyl Group: The substituent at the 4-position can influence the orientation of the molecule within the kinase binding pocket. While an anilino group at this position is common in many EGFR inhibitors, the smaller methyl group may confer different selectivity profiles.

-

The 8-Bromo Substituent: The presence of a halogen at the 8-position can have several effects:

-

Increased Lipophilicity: This can enhance membrane permeability and cellular uptake.

-

Halogen Bonding: The bromine atom can act as a halogen bond donor, forming non-covalent interactions with electron-rich atoms (e.g., oxygen or nitrogen) in the active site of a protein target, thereby increasing binding affinity.

-

Modulation of Electronic Properties: The electron-withdrawing nature of bromine can alter the pKa of the quinazoline nitrogens, affecting their ability to form hydrogen bonds.

-

Studies on related quinazoline derivatives have shown that substitutions at the 6 and 8-positions with halogens can significantly impact their antimicrobial and cytotoxic activities.[3] Further investigation into this compound and its derivatives could reveal novel structure-activity relationships and lead to the development of potent and selective therapeutic agents.

Conclusion

This compound is a structurally important molecule with significant potential in drug discovery. Its synthesis can be approached through established methods like the Niementowski reaction, followed by functional group transformations. The definitive elucidation of its structure relies on a comprehensive analysis of its spectroscopic data, including NMR, MS, and IR. The key structural features—the quinazoline core, the 4-methyl group, and the 8-bromo substituent—are all expected to contribute to its physicochemical properties and biological activity. This technical guide provides a foundational understanding of the structure of this compound, which will be invaluable for researchers working on the design and synthesis of novel quinazoline-based compounds.

References

- 1. PubChemLite - 8-bromo-2-methylquinazolin-4-amine (C9H8BrN3) [pubchemlite.lcsb.uni.lu]

- 2. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1666113-01-4|this compound|BLD Pharm [bldpharm.com]

- 5. This compound | 1666113-01-4 [chemicalbook.com]

- 6. CAS 125096-72-2|8-Bromo-4-Chloroquinazoline [rlavie.com]

- 7. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]

- 8. Niementowski Quinazoline Synthesis [drugfuture.com]

- 9. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Niementowski_quinazoline_synthesis [chemeurope.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound(1666113-01-4) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the 8-Bromo-4-methylquinazoline Chemical Scaffold

A Senior Application Scientist's Perspective on a Versatile Core in Modern Drug Discovery

The quinazoline scaffold is a cornerstone in medicinal chemistry, celebrated for its wide-ranging pharmacological activities. Among its many derivatives, the 8-Bromo-4-methylquinazoline core has emerged as a particularly valuable building block for the development of novel therapeutic agents. This guide provides a comprehensive technical overview of this scaffold, from its synthesis and chemical reactivity to its applications in drug discovery, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction to the Quinazoline Scaffold: A Privileged Structure

Quinazolines are bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrimidine ring.[1] This structural motif is found in numerous natural products and synthetic molecules with diverse biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[2][3] The versatility of the quinazoline core allows for functionalization at various positions, enabling the fine-tuning of its physicochemical properties and biological target engagement. The introduction of a bromine atom at the 8-position and a methyl group at the 4-position creates a unique scaffold with specific steric and electronic properties that can be strategically exploited in drug design.

Synthesis of the this compound Core

The construction of the this compound scaffold can be achieved through several synthetic strategies. A plausible and efficient approach involves the cyclization of an appropriately substituted aminobenzonitrile or aminobenzoic acid derivative.

Proposed Synthetic Pathway:

A common and effective method for the synthesis of 4-methylquinazolines involves the reaction of a 2-aminobenzonitrile derivative with a source of the C4-methyl group, or the cyclization of a 2-acetamidobenzonitrile. For the 8-bromo derivative, the logical starting material would be 2-amino-3-bromobenzonitrile.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Representative Synthesis

Step 1: Acetylation of 2-amino-3-bromobenzonitrile

-

To a solution of 2-amino-3-bromobenzonitrile (1.0 eq) in a suitable solvent such as acetic acid or toluene, add acetic anhydride (1.2 eq).

-

Heat the reaction mixture at reflux for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If using acetic acid, carefully neutralize with a saturated solution of sodium bicarbonate. If using toluene, wash the organic layer with saturated sodium bicarbonate solution and then brine.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(2-cyano-6-bromophenyl)acetamide, which can be used in the next step without further purification.

Step 2: Cyclization to this compound

-

The crude N-(2-cyano-6-bromophenyl)acetamide can be cyclized under either acidic or basic conditions.

-

Acidic Conditions: Dissolve the acetamide in a suitable solvent like ethanol and add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid). Heat the mixture at reflux for 4-8 hours, monitoring by TLC.

-

Basic Conditions: Alternatively, dissolve the acetamide in a solvent such as ethanol and add a base like sodium ethoxide. Heat the mixture at reflux for 2-4 hours.

-

After completion, cool the reaction to room temperature and neutralize if necessary.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Chemical Properties and Reactivity

The this compound scaffold possesses distinct chemical features that make it an attractive starting point for the synthesis of diverse compound libraries.

Physicochemical Properties:

| Property | Value | Reference |

| CAS Number | 1666113-01-4 | [4] |

| Molecular Formula | C₉H₇BrN₂ | [4] |

| Molecular Weight | 223.07 g/mol | |

| Appearance | Solid | [4] |

| Boiling Point | 320.1 ± 22.0 °C | [4] |

Reactivity:

The key to the synthetic utility of this compound lies in the reactivity of the bromine atom at the 8-position. This aryl bromide is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.

Caption: Key cross-coupling reactions for the functionalization of this compound.

Detailed Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds. The following is a general protocol for the Suzuki coupling of this compound with an arylboronic acid.

-

In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq), and a base like potassium carbonate (2.0-3.0 eq).

-

Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired 8-aryl-4-methylquinazoline derivative.

Applications in Drug Discovery

The this compound scaffold is a valuable starting point for the development of potent and selective inhibitors of various biological targets, particularly protein kinases. The bromine atom serves as a convenient handle for the introduction of diverse chemical moieties to explore the chemical space around the quinazoline core and optimize interactions with the target protein.

Anticancer Activity:

Numerous studies have highlighted the potential of bromo-substituted quinazoline derivatives as anticancer agents.[5][6] These compounds often exert their effects by inhibiting protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[7][8]

For instance, derivatives of 6-bromo-quinazolin-4(3H)-one have shown significant cytotoxic activity against various cancer cell lines, including breast cancer (MCF-7).[6][9] The bromine atom in these molecules can be strategically positioned to interact with specific residues in the ATP-binding pocket of kinases.

Kinase Inhibitory Activity:

The quinazoline scaffold is a well-established pharmacophore for kinase inhibitors.[10] The this compound core can be elaborated to generate potent and selective inhibitors of various kinases implicated in cancer and other diseases. For example, 8-substituted-4-morpholine-quinazoline derivatives have been investigated as PI3Kα inhibitors.[2] The ability to easily diversify the 8-position through cross-coupling reactions makes this scaffold ideal for structure-activity relationship (SAR) studies aimed at optimizing kinase inhibitory potency and selectivity.

Antibacterial Activity:

Derivatives of bromo-quinazolines have also demonstrated promising antibacterial activity.[11] A study on new quinazoline derivatives synthesized from an 8-bromo-2-chloroquinazoline scaffold showed significant activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[6] This suggests that the this compound core could be a valuable starting point for the development of novel antibacterial agents.

The following table summarizes the reported biological activities of some bromo-substituted quinazoline derivatives, highlighting the potential of this chemical class.

| Compound Class | Biological Activity | Target/Cell Line | Reference |

| 6-Bromo-2-substituted-quinazolin-4(3H)-ones | Anticancer | MCF-7, SW480 | [6][9] |

| 8-Substituted-4-morpholine-quinazolines | Kinase Inhibition | PI3Kα | [2] |

| 6,8-Dibromo-4(3H)quinazolinone derivatives | Antibacterial, Antifungal | E. coli, S. aureus, C. albicans | [11] |

| 8-Bromo-2-chloroquinazoline derivatives | Antibacterial | E. coli, S. aureus | [6] |

Spectroscopic Characterization

While detailed spectroscopic data for this compound is not widely published, characteristic signals in ¹H and ¹³C NMR spectra can be predicted based on the analysis of similar structures.

¹H NMR: The spectrum would be expected to show a singlet for the methyl group around 2.5-2.8 ppm. The aromatic protons would appear in the range of 7.5-8.5 ppm, with their coupling patterns revealing their positions on the quinazoline ring. The proton at position 5 would likely be a doublet, coupled to the proton at position 6.

¹³C NMR: The spectrum would display signals for the nine carbon atoms. The methyl carbon would appear around 20-25 ppm. The aromatic and heterocyclic carbons would resonate in the region of 120-160 ppm. The carbon bearing the bromine atom (C-8) would be expected to have a chemical shift in the lower end of the aromatic region.

High-Resolution Mass Spectrometry (HRMS): HRMS would show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), confirming the elemental composition.

Conclusion and Future Perspectives

The this compound scaffold represents a highly versatile and valuable tool in modern drug discovery. Its straightforward synthesis and the reactivity of the 8-bromo substituent provide a robust platform for the generation of diverse chemical libraries. The demonstrated potential of bromo-substituted quinazolines as anticancer, kinase inhibitory, and antibacterial agents underscores the promise of this scaffold for the development of novel therapeutics. Future research in this area will likely focus on the synthesis of novel derivatives through advanced cross-coupling methodologies and their evaluation against a wider range of biological targets. The insights provided in this guide aim to empower researchers to effectively utilize the this compound core in their quest for new and improved medicines.

References

- 1. rsc.org [rsc.org]

- 2. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. acgpubs.org [acgpubs.org]

- 4. This compound | 1666113-01-4 [sigmaaldrich.cn]

- 5. rsc.org [rsc.org]

- 6. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) [mdpi.com]

- 9. wjpmr.com [wjpmr.com]

- 10. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 8-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]

The Quinazoline Nucleus: A Technical Guide to its Discovery, Synthesis, and Therapeutic Evolution

Abstract

The quinazoline scaffold, a fused aromatic heterocycle of benzene and pyrimidine rings, represents a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a remarkable spectrum of biological activities, culminating in the development of several blockbuster drugs. This in-depth technical guide provides a comprehensive journey through the history of quinazoline chemistry, from its initial discovery to the evolution of its synthesis and the landmark discoveries of its therapeutic potential. We will delve into the key experimental methodologies, the rationale behind synthetic advancements, and the molecular mechanisms that underpin the pharmacological applications of this versatile nucleus, with a particular focus on its role in modern cancer therapy.

The Dawn of Quinazoline Chemistry: Foundational Syntheses

The story of quinazoline begins in the latter half of the 19th century, a period of burgeoning exploration in organic chemistry. The initial forays into this heterocyclic system were characterized by harsh reaction conditions and limited yields, yet they laid the crucial groundwork for all subsequent advancements.

The First Glimpse: Griess's Synthesis of a Quinazoline Derivative (1869)

The first documented synthesis of a quinazoline derivative is attributed to Peter Griess in 1869.[1][2][3] By reacting cyanogen with anthranilic acid, he obtained 2-cyano-3,4-dihydro-4-oxoquinazoline.[1][2][3] This pioneering work, while not yielding the parent quinazoline, was the first to construct the fundamental bicyclic framework.

Experimental Protocol: Griess Synthesis (Conceptual Reconstruction)

-

Reactants: Anthranilic acid and cyanogen gas in an ethanolic solution.

-

Procedure:

-

A solution of anthranilic acid in ethanol is prepared in a sealed reaction vessel.

-

Cyanogen gas is bubbled through the solution.

-

The mixture is heated under pressure.

-

Upon cooling, the product, 2-cyano-3,4-dihydro-4-oxoquinazoline, precipitates from the solution and is isolated by filtration.

-

-

Causality: The reaction proceeds through a nucleophilic attack of the amino group of anthranilic acid on the electrophilic carbon of cyanogen, followed by an intramolecular cyclization and dehydration to form the quinazolinone ring. The harsh conditions were necessary to drive the reaction to completion.

The Parent Scaffold Unveiled: Bischler and Lang (1895)

The parent quinazoline molecule was first synthesized by August Bischler and Alfred Lang in 1895.[1][4] Their approach involved the decarboxylation of a 2-carboxyquinazoline derivative, a method that, while effective, was not a direct construction of the core.

Experimental Protocol: Bischler-Lang Synthesis (Conceptual Reconstruction)

-

Starting Material: 2-Carboxyquinazoline.

-

Procedure:

-

2-Carboxyquinazoline is heated to a high temperature (above its melting point) in the absence of a solvent.

-

Carbon dioxide is evolved, and the molten quinazoline is distilled under reduced pressure.

-

The distilled product is then purified by recrystallization.

-

-

Causality: The thermal energy supplied is sufficient to overcome the activation energy for the decarboxylation reaction, leading to the loss of CO2 and the formation of the parent quinazoline. This method highlights the stability of the quinazoline ring system under high temperatures.

A More Practical Approach: The Gabriel Synthesis (1903)

Siegmund Gabriel, in 1903, developed a more practical and versatile synthesis of quinazoline starting from o-nitrobenzylamine.[5][6][7] This multi-step process involved reduction of the nitro group, followed by condensation with formic acid and subsequent oxidation.

Experimental Protocol: Gabriel Synthesis

-

Starting Material: o-Nitrobenzylamine.

-

Procedure:

-

Reduction: o-Nitrobenzylamine is reduced to o-aminobenzylamine using a reducing agent such as tin and hydrochloric acid.

-

Condensation: The resulting o-aminobenzylamine is then heated with an excess of formic acid. This leads to the formation of 3,4-dihydroquinazoline.

-

Oxidation: The 3,4-dihydroquinazoline is oxidized to quinazoline using an oxidizing agent like potassium permanganate or by air oxidation.

-

-

Causality: The reduction step creates the necessary amino group for the subsequent cyclization. The condensation with formic acid provides the C2 carbon of the pyrimidine ring. The final oxidation step introduces the aromaticity of the quinazoline ring system.

The Evolution of Synthesis: From Classical Methods to Modern Efficiency

The foundational syntheses of the 19th and early 20th centuries paved the way for the development of more efficient and versatile methods for constructing the quinazoline core. These advancements were driven by the need for milder reaction conditions, higher yields, and greater functional group tolerance, particularly as the pharmacological potential of quinazoline derivatives began to be realized.

The Niementowski Quinazoline Synthesis: A Workhorse Reaction

In 1895, Stefan Niementowski reported a reaction that would become a cornerstone of quinazoline synthesis: the condensation of anthranilic acids with amides to form 4-oxo-3,4-dihydroquinazolines (quinazolinones).[8][9][10] The simplicity and versatility of this method have made it a widely used tool in medicinal chemistry.[8]

Experimental Protocol: Niementowski Quinazoline Synthesis (Conventional Heating)

-

Reactants: Anthranilic acid and an appropriate amide (e.g., formamide for the parent quinazolinone).

-

Procedure:

-

A mixture of anthranilic acid and an excess of the amide is heated to 130-150°C for several hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is isolated by precipitation and filtration, followed by recrystallization.

-

-

Causality: The reaction proceeds via the formation of an N-acylanthranilic acid intermediate, which then undergoes intramolecular cyclization with the elimination of water to form the quinazolinone ring.[8] The high temperature is required to drive the dehydration and cyclization steps.

Workflow: Evolution of Niementowski Synthesis

Caption: Evolution of the Niementowski Synthesis for Quinazolinones.

Modern Synthetic Methodologies

The latter half of the 20th century and the beginning of the 21st century saw the advent of powerful new synthetic techniques that have been applied to quinazoline synthesis, offering significant advantages over classical methods.

-

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to rapidly heat the reaction mixture, dramatically reducing reaction times from hours to minutes and often improving yields.[11][12] The Niementowski reaction, for example, can be efficiently carried out under microwave conditions.[11]

-

Metal-Catalyzed Cross-Coupling Reactions: Palladium- and copper-catalyzed reactions have enabled the construction of complex quinazoline derivatives with high precision and control. These methods allow for the introduction of a wide variety of substituents at different positions of the quinazoline ring.

-

Multi-Component Reactions (MCRs): MCRs allow for the synthesis of complex molecules in a single step from three or more starting materials, offering high atom economy and efficiency. Several MCRs have been developed for the synthesis of quinazoline derivatives.

The Pharmacological Awakening: A Timeline of Discovery

The true significance of the quinazoline nucleus lies in its rich and diverse pharmacology. The journey from a laboratory curiosity to a cornerstone of modern therapeutics is a testament to the power of medicinal chemistry.

| Year/Era | Key Discovery | Significance |

| 1951 | Synthesis of Methaqualone.[13][14] | First CNS-active quinazoline derivative; widely used as a sedative-hypnotic.[13][15] |

| 1960s | Discovery of Prazosin.[16][17] | First α1-adrenergic blocker for the treatment of hypertension.[18][19] |

| 1970s-1980s | Exploration of diverse biological activities. | Reports of antibacterial, antifungal, anti-inflammatory, and anticonvulsant properties emerge for various derivatives.[12][20][21] |

| Late 1990s - Early 2000s | Discovery of Gefitinib and Erlotinib. | Revolutionized the treatment of non-small cell lung cancer (NSCLC) by targeting the Epidermal Growth Factor Receptor (EGFR). |

| 2000s - Present | Expansion of anticancer applications and development of next-generation inhibitors. | Development of irreversible EGFR inhibitors (e.g., Afatinib) and dual EGFR/HER2 inhibitors (e.g., Lapatinib). |

The Era of Targeted Cancer Therapy: Quinazolines as Kinase Inhibitors

The discovery of quinazoline derivatives as potent and selective inhibitors of protein kinases, particularly the Epidermal Growth Factor Receptor (EGFR), marked a paradigm shift in cancer treatment. This moved away from the broad cytotoxicity of traditional chemotherapy towards a more targeted and personalized approach.

The EGFR Signaling Pathway and its Role in Cancer

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and survival.[22][23] In many cancers, EGFR is overexpressed or mutated, leading to its constitutive activation and uncontrolled cell growth.[22][24]

Caption: Simplified EGFR Signaling Pathway and Inhibition by Quinazoline TKIs.

Mechanism of Action of Quinazoline-Based EGFR Inhibitors

Gefitinib and Erlotinib are anilinoquinazoline derivatives that act as reversible, ATP-competitive inhibitors of the EGFR tyrosine kinase domain.[24][25][26] They bind to the ATP-binding pocket of the kinase domain, preventing the autophosphorylation of EGFR and the subsequent activation of downstream signaling pathways.[24][27][28] This leads to the inhibition of cancer cell proliferation and survival.[27][28]

The high affinity and selectivity of these drugs for the EGFR kinase domain are due to specific hydrogen bonding and hydrophobic interactions with key amino acid residues in the active site.[26]

Clinically Approved Quinazoline Derivatives: A Summary

The success of quinazoline-based drug discovery is evident in the number of derivatives that have received FDA approval for various indications.

| Drug Name | Structure | Primary Indication(s) | Mechanism of Action |

| Gefitinib | [Image of Gefitinib structure] | Non-small cell lung cancer (NSCLC) with EGFR mutations.[1] | Reversible EGFR tyrosine kinase inhibitor.[24] |

| Erlotinib | [Image of Erlotinib structure] | NSCLC, Pancreatic cancer.[29] | Reversible EGFR tyrosine kinase inhibitor.[27][29][30] |

| Lapatinib | [Image of Lapatinib structure] | HER2-positive breast cancer.[1] | Dual EGFR and HER2 tyrosine kinase inhibitor. |

| Afatinib | [Image of Afatinib structure] | NSCLC with EGFR mutations.[1] | Irreversible pan-ErbB family inhibitor. |

| Vandetanib | [Image of Vandetanib structure] | Medullary thyroid cancer. | Multi-kinase inhibitor (including VEGFR, EGFR, and RET). |

| Prazosin | [Image of Prazosin structure] | Hypertension, Benign Prostatic Hyperplasia (BPH), PTSD-related nightmares.[16][18] | α1-adrenergic receptor antagonist.[18][31] |

Conclusion and Future Perspectives

The journey of quinazoline derivatives from their initial synthesis in the 19th century to their current status as life-saving therapeutics is a remarkable story of scientific discovery and innovation. The versatility of the quinazoline scaffold continues to inspire medicinal chemists to explore new derivatives with novel biological activities. Future research will likely focus on developing more selective and potent inhibitors for a wider range of therapeutic targets, as well as exploring novel drug delivery systems to enhance their efficacy and reduce side effects. The rich history and proven therapeutic value of quinazolines ensure that they will remain a central focus of drug discovery for years to come.

References

- 1. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 2. scispace.com [scispace.com]

- 3. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]

- 10. Niementowski Quinazoline Synthesis [drugfuture.com]

- 11. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Methaqualone - Wikipedia [en.wikipedia.org]

- 14. Methaqualone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 16. Prazosin - Wikipedia [en.wikipedia.org]

- 17. ijrar.org [ijrar.org]

- 18. Prazosin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Prazosin | C19H21N5O4 | CID 4893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. Novel quinazoline derivatives: key pharmacological activities. [wisdomlib.org]

- 21. researchgate.net [researchgate.net]

- 22. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 23. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 24. What is the mechanism of Gefitinib? [synapse.patsnap.com]

- 25. aacrjournals.org [aacrjournals.org]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. aacrjournals.org [aacrjournals.org]

- 30. Erlotinib Mechanism of Action in Non-Small Cell Lung Cancer (NSCLC) | BioRender Science Templates [biorender.com]

- 31. What is the mechanism of Prazosin Hydrochloride? [synapse.patsnap.com]

The Quinazoline Core: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The quinazoline ring system, a bicyclic aromatic heterocycle, has firmly established itself as a "privileged structure" in the landscape of medicinal chemistry.[1] Its remarkable versatility, synthetic accessibility, and ability to form key interactions with a multitude of biological targets have propelled it to the forefront of drug discovery and development.[2] This is evidenced by the numerous quinazoline-containing drugs that have received FDA approval, particularly in the realm of oncology.[3] This technical guide provides a comprehensive exploration of the quinazoline core, delving into its fundamental physicochemical properties, key synthetic methodologies, diverse mechanisms of action, and critical structure-activity relationships (SAR). We will place a special emphasis on its role in the development of targeted cancer therapeutics, such as Epidermal Growth Factor Receptor (EGFR) inhibitors, while also touching upon its broader therapeutic potential. This guide is intended to serve as a valuable resource for professionals in the field, offering both foundational knowledge and practical insights to inspire and inform future drug discovery endeavors.

Introduction: The Rise of a Versatile Pharmacophore

The quinazoline scaffold, composed of a fused benzene and pyrimidine ring, has a rich history in medicinal chemistry, with early derivatives being investigated for a range of pharmacological activities.[4] However, its prominence surged with the advent of targeted therapies, where the scaffold proved to be an ideal framework for designing potent and selective enzyme inhibitors.[5][6] The planar nature of the quinazoline ring system allows it to effectively mimic the purine core of ATP, enabling competitive inhibition at the ATP-binding sites of various kinases.[7] This fundamental principle underlies the success of many quinazoline-based drugs.

The therapeutic landscape of quinazoline derivatives is broad, encompassing anticancer, antimicrobial, anti-inflammatory, antihypertensive, and anticonvulsant activities.[2][8] In recent years, the focus has intensified on its application in oncology, leading to the development of several blockbuster drugs that have significantly improved patient outcomes in specific cancer types.[3]

Physicochemical Properties: Tailoring for Drug-Likeness

The journey of a drug candidate from discovery to clinical application is heavily influenced by its physicochemical properties. For quinazoline-based compounds, careful modulation of these properties is crucial for optimizing their pharmacokinetic and pharmacodynamic profiles. Key parameters such as lipophilicity (LogP), aqueous solubility, and metabolic stability are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

A delicate balance of these properties is essential for achieving good oral bioavailability and appropriate tissue distribution. The following table summarizes key physicochemical and pharmacokinetic parameters for several FDA-approved quinazoline-based kinase inhibitors, illustrating the property space that has proven successful in clinical settings.

| Drug | Primary Target(s) | Molecular Weight ( g/mol ) | LogP | Aqueous Solubility | Oral Bioavailability (%) | Protein Binding (%) | Primary Metabolism |

| Gefitinib | EGFR | 446.9 | 3.4 | Low | ~60 | ~90 | CYP3A4, CYP2D6 |

| Erlotinib | EGFR | 393.4 | 3.1 | Low | ~60 | ~95 | CYP3A4, CYP1A2 |

| Lapatinib | EGFR, HER2 | 581.1 | 5.7 | Low | Low (assumed) | >99 | CYP3A4 |

| Vandetanib | VEGFR, EGFR, RET | 475.4 | 4.2 | Low | N/A | ~90 | CYP3A4 |

| Afatinib | EGFR, HER2 | 485.9 | 2.9 | Low | N/A | ~95 | Covalent binding, minimal metabolism |

Data compiled from various sources, including clinical pharmacology reviews.[9]

Synthetic Strategies: Building the Quinazoline Core

The synthetic accessibility of the quinazoline scaffold has been a major driver of its widespread use in medicinal chemistry. Numerous synthetic routes have been developed, allowing for the facile introduction of diverse substituents to explore structure-activity relationships. Two of the most fundamental and widely employed methods are the Niementowski quinazoline synthesis and the synthesis of 4-anilinoquinazolines.

The Niementowski Quinazoline Synthesis

The Niementowski synthesis is a classic and versatile method for the preparation of 4(3H)-quinazolinones, which are key intermediates in the synthesis of many quinazoline-based drugs.[10] The reaction involves the thermal condensation of an anthranilic acid with an amide.[11]

Experimental Protocol: Microwave-Assisted Niementowski Synthesis of 2-Methyl-3H-quinazolin-4-one

This protocol describes a more efficient, microwave-assisted variation of the classical Niementowski synthesis.

-

Materials:

-

Anthranilic acid

-

N-acetylacetamide (as a substitute for acetamide)

-

Microwave reactor vials

-

Ethanol

-

-

Procedure:

-

In a microwave reactor vial, combine anthranilic acid (1 mmol) and N-acetylacetamide (1.2 mmol).

-

Add a catalytic amount of a solid acid catalyst, such as montmorillonite K-10, if desired to improve yield and reaction time.[11]

-

Irradiate the mixture in a microwave reactor at a set temperature (e.g., 150°C) for a short duration (e.g., 5-15 minutes).[11]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Add cold water to the vial to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 2-methyl-3H-quinazolin-4-one.

-

Synthesis of 4-Anilinoquinazolines: The Gateway to Kinase Inhibitors

The 4-anilinoquinazoline scaffold is the cornerstone of many successful EGFR tyrosine kinase inhibitors, including gefitinib and erlotinib.[12] The general synthetic approach involves the nucleophilic aromatic substitution of a 4-chloroquinazoline with a substituted aniline.

Experimental Protocol: Synthesis of a Gefitinib Analogue

This protocol outlines the key steps in synthesizing a 4-anilinoquinazoline, exemplified by the final coupling step in the synthesis of gefitinib.[13][14]

-

Materials:

-

4-Chloro-6,7-dimethoxyquinazoline

-

3-Chloro-4-fluoroaniline

-

Isopropanol

-

Hydrochloric acid (HCl)

-

-

Procedure:

-

To a stirred suspension of 4-chloro-6,7-dimethoxyquinazoline (1 mmol) in isopropanol (10 mL), add 3-chloro-4-fluoroaniline (1.1 mmol).

-

Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature, which should induce precipitation of the product as the hydrochloride salt.

-

If precipitation is slow, a small amount of concentrated HCl can be added to facilitate the process.[15]

-

Collect the solid product by filtration, wash with cold isopropanol, and then with diethyl ether.

-

Dry the product under vacuum to obtain the desired 4-(3-chloro-4-fluoroanilino)-6,7-dimethoxyquinazoline hydrochloride.

-

Workflow for 4-Anilinoquinazoline Synthesis

References

- 1. Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives [mdpi.com]

- 2. A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies [ps.tbzmed.ac.ir]

- 3. researcher.manipal.edu [researcher.manipal.edu]

- 4. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on 4-anilinoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ukm.my [ukm.my]

- 15. newdrugapprovals.org [newdrugapprovals.org]

An In-Depth Technical Guide to the Core Synthesis Pathway of 8-Bromo-4-methylquinazoline

Abstract

This technical guide provides a comprehensive overview of a fundamental and efficient synthetic pathway for 8-Bromo-4-methylquinazoline, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The synthesis is presented as a robust two-step process, commencing with the readily accessible starting material, 2-amino-3-bromobenzonitrile. This document elucidates the mechanistic underpinnings of each synthetic step, offers detailed experimental protocols, and presents quantitative data to ensure reproducibility and scalability. The guide is structured to provide researchers, scientists, and drug development professionals with a deep, field-proven understanding of the synthesis, moving beyond a mere recitation of steps to explain the causality behind the experimental choices.

Introduction and Strategic Overview

The quinazoline scaffold is a privileged heterocyclic motif frequently encountered in a wide array of biologically active compounds, including numerous approved pharmaceuticals. The specific substitution pattern of this compound makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the realm of kinase inhibitors and other targeted therapeutics. The bromine atom at the 8-position serves as a versatile handle for further functionalization via cross-coupling reactions, while the methyl group at the 4-position can influence the steric and electronic properties of the molecule, impacting its binding affinity and selectivity for biological targets.

The synthetic strategy detailed herein is predicated on a logical and efficient construction of the quinazoline ring system from an ortho-substituted aminobenzonitrile. This approach is advantageous due to the commercial availability of the starting material and the generally high-yielding nature of the individual transformations. The overall synthesis can be dissected into two core stages:

-

Step 1: N-Acylation: The initial step involves the acylation of the amino group of 2-amino-3-bromobenzonitrile with acetic anhydride to form the key intermediate, N-(2-cyano-6-bromophenyl)acetamide. This reaction is typically straightforward and high-yielding.

-

Step 2: Intramolecular Cyclization: The second and final step is the acid-catalyzed intramolecular cyclization of N-(2-cyano-6-bromophenyl)acetamide to yield the target compound, this compound. This transformation is mechanistically related to the Pinner reaction, where the nitrile group is activated by an acid, facilitating a nucleophilic attack from the amide oxygen, followed by rearrangement and aromatization.

This guide will now delve into the detailed experimental protocols and mechanistic rationale for each of these steps.

Visualizing the Synthetic Pathway

To provide a clear visual representation of the synthetic workflow, the following diagram outlines the transformation from the starting material to the final product.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of N-(2-cyano-6-bromophenyl)acetamide

Causality of Experimental Choices: The acylation of the primary amino group of 2-amino-3-bromobenzonitrile is a crucial step to set the stage for the subsequent cyclization. Acetic anhydride is chosen as the acetylating agent due to its high reactivity and the fact that the only byproduct is acetic acid, which is easily removed. A catalytic amount of a base like pyridine is often employed to accelerate the reaction by activating the acetic anhydride and deprotonating the amine, thereby increasing its nucleophilicity. The reaction is typically conducted at or slightly above room temperature to ensure a reasonable reaction rate without promoting side reactions.

Experimental Protocol:

-

To a stirred solution of 2-amino-3-bromobenzonitrile (1.0 eq.) in a suitable aprotic solvent such as dichloromethane or ethyl acetate, add a catalytic amount of pyridine (0.1 eq.).

-

Slowly add acetic anhydride (1.1-1.2 eq.) to the reaction mixture at room temperature. A slight exotherm may be observed.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Separate the organic layer, and wash it sequentially with a dilute acid solution (e.g., 1M HCl) to remove pyridine, followed by a saturated sodium bicarbonate solution to remove excess acetic acid, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2-cyano-6-bromophenyl)acetamide.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford a white to off-white solid.

Step 2: Synthesis of this compound via Acid-Catalyzed Intramolecular Cyclization

Mechanistic Insights and Rationale: The cyclization of N-(2-cyano-6-bromophenyl)acetamide to this compound is the key ring-forming step. This transformation is typically promoted by a strong acid, such as sulfuric acid or polyphosphoric acid (PPA), and requires elevated temperatures. The mechanism is analogous to the Pinner reaction, where the acid protonates the nitrile nitrogen, significantly increasing the electrophilicity of the nitrile carbon.[1] This activation facilitates an intramolecular nucleophilic attack by the amide oxygen, forming a six-membered ring intermediate. Subsequent rearrangement and dehydration lead to the stable, aromatic quinazoline ring system. The choice of a strong, dehydrating acid like PPA is often advantageous as it serves both as the catalyst and as a medium for the reaction, driving the equilibrium towards the cyclized product.

Experimental Protocol:

-

To a flask equipped with a stirrer and a reflux condenser, add N-(2-cyano-6-bromophenyl)acetamide (1.0 eq.).

-

Carefully add polyphosphoric acid (PPA) or concentrated sulfuric acid (typically 5-10 times the weight of the starting material) to the flask.

-

Heat the reaction mixture to 120-140°C with stirring for 2-6 hours. The reaction should be monitored by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a concentrated base, such as aqueous ammonia or sodium hydroxide solution, until the pH is basic (pH 8-9). This will precipitate the crude product.

-

Collect the precipitated solid by vacuum filtration and wash it thoroughly with water.

-

The crude this compound can be purified by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent to yield the final product as a solid.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound, providing a quick reference for researchers.

| Step | Reaction | Key Reagents | Typical Temperature | Typical Reaction Time | Typical Yield |

| 1 | N-Acylation | Acetic Anhydride, Pyridine (cat.) | Room Temperature | 2-4 hours | >90% |

| 2 | Intramolecular Cyclization | Polyphosphoric Acid or H₂SO₄ | 120-140°C | 2-6 hours | 70-85% |

Conclusion and Future Perspectives

The two-step synthesis pathway detailed in this guide represents a reliable and efficient method for the preparation of this compound. The methodology leverages readily available starting materials and employs well-understood chemical transformations, making it amenable to both small-scale laboratory synthesis and larger-scale production. The strategic placement of the bromine atom in the final product opens up a vast chemical space for further derivatization, underscoring the importance of this intermediate in the discovery of novel therapeutic agents. Future work may focus on the development of one-pot procedures or the use of milder, more environmentally benign catalysts for the cyclization step to further enhance the efficiency and sustainability of this important synthesis.

References

The Rising Tide of Brominated Quinazolines: A Technical Guide to Their Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold, a fused heterocycle of benzene and pyrimidine rings, represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic introduction of bromine atoms onto this scaffold has emerged as a powerful tool to modulate and enhance a diverse range of pharmacological activities. This in-depth technical guide provides a comprehensive exploration of the potential biological activities of brominated quinazolines, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. We delve into the underlying mechanisms of action, supported by detailed signaling pathways, and provide field-proven experimental protocols for their evaluation. Structure-activity relationships are examined to offer insights into the rational design of next-generation therapeutic agents. This guide is intended to be a valuable resource for researchers and drug development professionals, fostering further investigation into this promising class of compounds.

Introduction: The Quinazoline Core and the Bromine Advantage

Quinazolines and their derivatives have garnered significant attention in drug discovery due to their broad spectrum of biological activities.[1][2] The versatility of the quinazoline nucleus allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile. Bromination, the introduction of a bromine atom, is a key synthetic modification that can profoundly influence a molecule's physicochemical properties. The presence of bromine can enhance lipophilicity, facilitating passage through biological membranes, and can also serve as a handle for further synthetic elaboration.[3] This strategic halogenation has been shown to potentiate the therapeutic efficacy of numerous quinazoline-based compounds.

Anticancer Activity: Targeting Key Oncogenic Pathways

Brominated quinazolines have demonstrated significant potential as anticancer agents, primarily through the inhibition of key signaling pathways involved in tumor growth and proliferation.

Mechanism of Action: Inhibition of Epidermal Growth Factor Receptor (EGFR)

A predominant mechanism of anticancer action for many brominated quinazolines is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[4][5] Dysregulation of EGFR signaling is a hallmark of many cancers. Brominated 4-anilinoquinazolines, in particular, have shown potent EGFR inhibitory activity.[6] These compounds act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation, thereby blocking downstream signaling cascades.[7]

The binding of brominated quinazolines to the EGFR active site is often stabilized by hydrogen bonds and other interactions with key amino acid residues. The bromine atom can contribute to enhanced binding affinity through halogen bonding and by influencing the overall electronic properties of the molecule.[6]

Signaling Pathway: EGFR Inhibition

Caption: EGFR signaling pathway and its inhibition by brominated quinazolines.

Structure-Activity Relationship (SAR)

The anticancer potency of brominated quinazolines is highly dependent on the substitution pattern:

-

Position of Bromine: Bromine substitution at the C-6 and C-8 positions of the quinazoline ring has been shown to be favorable for anticancer activity.[8][9]

-

Substitution at C-4: The presence of an anilino group at the C-4 position is crucial for EGFR inhibition. Halogen substitution on this aniline ring, particularly a 3-bromo substituent, can significantly enhance inhibitory potency.[6][7]

-

Substitution at C-2: Modifications at the C-2 position can also influence activity. For instance, the introduction of a thiol group and subsequent S-alkylation can lead to potent cytotoxic agents.[4]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of various brominated quinazoline derivatives have been evaluated against a range of cancer cell lines.

| Compound ID/Name | Cancer Cell Line | IC50 (µM) | Reference Compound |

| 6,8-dibromo-4(3H)quinazolinone derivative (XIIIb) | MCF-7 | 1.7 µg/mL | Doxorubicin |

| 6,8-dibromo-4(3H)quinazolinone derivative (IX) | MCF-7 | 1.8 µg/mL | Doxorubicin |

| 6-Bromo quinazoline derivative (8a) | MCF-7 | 15.85 ± 3.32 | Erlotinib |

| 6-Bromo quinazoline derivative (8a) | SW480 | 17.85 ± 0.92 | Erlotinib |

| 6,8-dibromo-5-nitroquinoline (17) | HT29 | 26.2 | 5-Fluorouracil |

| 5,7-Dibromo-8-hydroxyquinoline | C6 | 15.4 | 5-Fluorouracil |

Note: Data compiled from multiple sources.[10][11] Direct comparison between studies should be made with caution due to variations in experimental conditions.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of compounds.

Experimental Workflow: MTT Assay

References

- 1. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]

- 2. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. benthamscience.com [benthamscience.com]

- 4. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical properties of 8-Bromo-4-methylquinazoline

An In-depth Technical Guide to the Physicochemical Properties of 8-Bromo-4-methylquinazoline

This guide provides a comprehensive technical overview of the core physicochemical properties of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. As direct experimental data for this specific molecule is not extensively published, this document synthesizes information from structurally analogous quinazoline derivatives and establishes robust, field-proven protocols for the empirical determination of its key characteristics. The focus is not merely on the data itself, but on the causality behind the experimental design, ensuring a self-validating approach to its characterization.

Introduction and Molecular Identity

This compound is a substituted quinazoline. The quinazoline ring system is a prevalent scaffold in numerous biologically active compounds and approved pharmaceuticals, valued for its ability to interact with a wide range of biological targets.[1] The introduction of a bromine atom at the 8-position and a methyl group at the 4-position significantly influences the molecule's electronic distribution, lipophilicity, and metabolic stability, making a thorough understanding of its physicochemical properties critical for its application in drug discovery programs.

Molecular Structure:

Caption: Molecular structure of this compound.

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| Chemical Name | This compound | - |

| CAS Number | 1666113-01-4 | [2][3] |

| Molecular Formula | C₉H₇BrN₂ | - |

| Molecular Weight | 223.07 g/mol | - |

Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of a synthesized compound. For quinazoline derivatives, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The aromatic protons on the benzene portion of the quinazoline ring will appear as a distinct set of signals. The methyl group protons at the C4 position will typically appear as a singlet in the upfield region (around 2.6 ppm). The proton at the C2 position, if present, would be a singlet in the downfield region.

-

¹³C NMR: The spectrum will show nine distinct carbon signals. The carbon atom attached to the bromine (C8) will be influenced by the halogen's electronegativity and heavy atom effect. The methyl carbon will appear as a signal in the upfield region.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. The presence of bromine is easily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which results in two molecular ion peaks ([M]+ and [M+2]+) of nearly equal intensity.

Core Physicochemical Properties and Determination Protocols

The following sections detail the key physicochemical properties and the standardized, self-validating protocols for their determination.

Melting Point

Expertise & Experience: The melting point is a critical indicator of a compound's purity. A sharp melting point range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid. Impurities depress and broaden the melting point range. The choice of a slow heating rate (approx. 1-2°C per minute) near the expected melting point is a causal factor in achieving an accurate measurement, as it allows the system to remain in thermal equilibrium.[8]

Data Presentation: While the specific melting point for this compound is not published, Table 2 provides data for a structurally related compound to serve as an estimation.

Table 2: Melting Point Data for a Related Quinoline Derivative

| Compound | Melting Point (°C) |

|---|

| N-(3-Chlorophenyl)acetamide | 77-78 |

Experimental Protocol: Melting Point Determination via Mel-Temp Apparatus

Trustworthiness: This protocol incorporates a preliminary rapid determination to establish an approximate range, followed by a meticulous, slow-rate measurement to ensure accuracy and reproducibility.[9]

-

Sample Preparation:

-

Place a small amount of dry this compound powder on a clean, dry watch glass.

-

Grind the compound into a fine powder using a spatula.

-

Tap the open end of a capillary tube into the powder to collect a small amount of the sample.

-

Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end, aiming for a column height of approximately 3 mm.[8]

-

-

Apparatus Setup:

-

Insert the capillary tube into one of the sample channels of the Mel-Temp apparatus.

-

Place a calibrated thermometer in the designated well.

-

-

Measurement:

-

Rapid Preliminary Run: Turn on the apparatus and set a high heating rate to quickly determine the approximate melting temperature. Record this value.

-

Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point.

-

Insert a new, freshly prepared capillary tube.

-

Heat the apparatus again, but at a much slower rate, ensuring the temperature increases by no more than 2°C per minute as it approaches the expected melting point.

-

Observe the sample through the magnifying lens.

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the last solid crystal melts completely.[10]

-

The melting point is reported as the range T₁ - T₂.

-

-

Validation: Repeat the accurate determination at least twice to ensure the results are consistent.

Workflow Visualization:

Caption: Workflow for determining the melting point of a solid organic compound.

Solubility

Expertise & Experience: Solubility is a cornerstone property in drug development, influencing everything from reaction work-ups to bioavailability. The "like dissolves like" principle is a useful guideline; polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[11][12] For ionizable compounds like quinazolines, solubility is highly pH-dependent. The basic nitrogen atoms in the quinazoline ring are expected to be protonated in acidic solutions, forming a more soluble salt. Therefore, testing solubility in aqueous acid and base is a critical diagnostic step.[13][14]

Data Presentation: A qualitative solubility profile is determined by testing the compound's solubility in a range of standard solvents.

Table 3: Solubility Classification Scheme

| Solvent | Type | Expected Solubility of this compound | Rationale |

|---|---|---|---|

| Water (H₂O) | Polar, Protic | Likely Insoluble | The molecule is largely non-polar despite the nitrogen atoms. |

| 5% Hydrochloric Acid (HCl) | Acidic, Aqueous | Likely Soluble | The basic nitrogen atoms will be protonated to form a soluble salt.[14] |

| 5% Sodium Hydroxide (NaOH) | Basic, Aqueous | Likely Insoluble | No acidic protons are present to react with the base. |

| Diethyl Ether (Et₂O) | Non-polar | Likely Soluble | The overall non-polar character of the molecule should favor solubility. |

| Dichloromethane (CH₂Cl₂) | Polar, Aprotic | Likely Soluble | Good general solvent for many organic compounds. |

| Dimethyl Sulfoxide (DMSO) | Polar, Aprotic | Likely Soluble | A strong polar aprotic solvent, often used for stock solutions.[15] |

Experimental Protocol: Qualitative Solubility Determination

Trustworthiness: This systematic, multi-solvent protocol allows for the classification of the compound based on its functional groups and polarity, providing a self-validating characterization.[13]

-

Preparation:

-

Label a series of small, clean test tubes, one for each solvent to be tested (Water, 5% HCl, 5% NaOH, Diethyl Ether, etc.).

-

Place approximately 25 mg of this compound into each test tube.[13]

-

-

Solvent Addition and Observation:

-

To the first test tube, add the chosen solvent (e.g., water) dropwise, up to a total of 0.75 mL.[13]

-

After each addition, vigorously shake or vortex the test tube for 10-20 seconds.[11]

-

Observe the mixture. Classify the solubility as:

-

Soluble: The solid completely dissolves to form a clear solution.

-

Partially Soluble: Some, but not all, of the solid dissolves.

-

Insoluble: The solid does not appear to dissolve.[11]

-

-

Record the observation.

-

-

Systematic Testing:

-

Begin with water. If the compound is water-insoluble, proceed to test its solubility in 5% HCl and 5% NaOH to probe its acid-base properties.[14]

-

Independently, test the solubility in organic solvents like diethyl ether, dichloromethane, and DMSO.

-

-

pH Test (if water-soluble):

-

If the compound is found to be soluble in water, test the resulting solution with litmus or pH paper to determine if it is acidic, basic, or neutral.[16]

-

Workflow Visualization:

Caption: Decision workflow for the acid-base solubility classification of an organic compound.

Stability and Storage

Expertise & Experience: The stability of a compound under various conditions is paramount for its reliable use in experiments and for long-term storage. Quinazoline derivatives can be susceptible to degradation from light (photostability) and changes in temperature.[15]

-

Photostability: Studies on similar quinazoline derivatives have shown that exposure to normal room lighting can influence their spectral properties, indicating potential degradation. Therefore, it is best practice to store the compound protected from light.[15]

-

Storage Temperature: While some quinazolines are stable at room temperature, refrigeration (2-8°C) is generally recommended for long-term storage to minimize the rate of any potential decomposition reactions.[15][17] The compound should be stored in a tightly sealed container to protect it from moisture.

Recommendations:

-

Storage: Store this compound in a cool, dry, dark place, preferably in a refrigerator at 2-8°C.[17]

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[18][19] Avoid inhalation of dust and contact with skin and eyes.[20]

Conclusion

This guide has outlined the essential physicochemical properties of this compound and provided robust, validated protocols for their experimental determination. While published data for this specific molecule is limited, a clear characterization can be achieved through the systematic application of the described NMR, mass spectrometry, melting point, and solubility analyses. This foundational knowledge is indispensable for any researcher intending to utilize this compound in synthesis, medicinal chemistry, or broader drug development efforts.

References

- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1666113-01-4|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | 1666113-01-4 [chemicalbook.com]

- 4. This compound(1666113-01-4) 1H NMR [m.chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. asianpubs.org [asianpubs.org]

- 8. youtube.com [youtube.com]

- 9. studylib.net [studylib.net]

- 10. pennwest.edu [pennwest.edu]

- 11. chem.ws [chem.ws]

- 12. youtube.com [youtube.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. scribd.com [scribd.com]

- 15. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. quora.com [quora.com]

- 17. 8-Bromo-4-chloroquinazoline [myskinrecipes.com]

- 18. fishersci.com [fishersci.com]

- 19. tcichemicals.com [tcichemicals.com]

- 20. chemicalbook.com [chemicalbook.com]

The Bromine Atom on the Quinazoline Ring: A Nexus of Reactivity for Modern Drug Discovery

An In-depth Technical Guide

Abstract